Bis(4-chlorophenyl)-1,2-oxazol-5-amine

Lipophilicity Drug-likeness Physicochemical property prediction

Bis(4-chlorophenyl)-1,2-oxazol-5-amine (IUPAC: 3,4-bis(4-chlorophenyl)-1,2-oxazol-5-amine; CAS 1096934-06-3; molecular formula C₁₅H₁₀Cl₂N₂O; MW 305.2 g/mol) is a synthetic 3,4,5-trisubstituted isoxazole bearing two 4-chlorophenyl groups at the C3 and C4 positions and a primary amine at C5. It is catalogued as a research building block by Enamine (EN300-60190) , A2B Chem , and Leyan , typically at ≥95% purity.

Molecular Formula C15H10Cl2N2O
Molecular Weight 305.2 g/mol
CAS No. 1096934-06-3
Cat. No. B1416938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-chlorophenyl)-1,2-oxazol-5-amine
CAS1096934-06-3
Molecular FormulaC15H10Cl2N2O
Molecular Weight305.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(ON=C2C3=CC=C(C=C3)Cl)N)Cl
InChIInChI=1S/C15H10Cl2N2O/c16-11-5-1-9(2-6-11)13-14(19-20-15(13)18)10-3-7-12(17)8-4-10/h1-8H,18H2
InChIKeyDLJUSOPVEJABLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(4-chlorophenyl)-1,2-oxazol-5-amine (CAS 1096934-06-3): Chemical Identity, Physicochemical Profile, and Research Supply Landscape


Bis(4-chlorophenyl)-1,2-oxazol-5-amine (IUPAC: 3,4-bis(4-chlorophenyl)-1,2-oxazol-5-amine; CAS 1096934-06-3; molecular formula C₁₅H₁₀Cl₂N₂O; MW 305.2 g/mol) is a synthetic 3,4,5-trisubstituted isoxazole bearing two 4-chlorophenyl groups at the C3 and C4 positions and a primary amine at C5. It is catalogued as a research building block by Enamine (EN300-60190) , A2B Chem , and Leyan , typically at ≥95% purity. Its computed XLogP3 of 4.6 and topological polar surface area (TPSA) of 52.1 Ų are available from PubChem [1]. Direct experimental bioactivity data for this specific compound are absent from the peer-reviewed literature as of the search date; all biological inferences are class-level projections from the 3,4-diaryl-5-aminoisoxazole scaffold, a validated cis-restricted Combretastatin A-4 (CA-4) mimetic with established tubulin polymerization inhibitory activity [2].

Why Generic Substitution Fails: Scaffold-Specific SAR Constraints for Bis(4-chlorophenyl)-1,2-oxazol-5-amine Procurement


The 3,4-diaryl-5-aminoisoxazole scaffold derives its biological activity from three interdependent structural features that are highly sensitive to substitution pattern: (i) the cis-restricted geometry imposed by the isoxazole ring, which locks the two aryl rings in an orientation mimicking the bioactive cis-stilbene conformation of CA-4 [1]; (ii) the presence and position of the 5-amino group, which serves as both a hydrogen-bond donor and a synthetic handle, with SAR studies demonstrating that an unsubstituted 5-NH₂ is essential for potent antitubulin activity [2]; and (iii) the electronic and steric character of substituents on the aryl rings, where chlorination at the para position modulates lipophilicity (ΔXLogP3) and alters target binding interactions relative to methoxy-substituted or unsubstituted phenyl analogs [3]. Substituting Bis(4-chlorophenyl)-1,2-oxazol-5-amine with the unsubstituted 3,4-diphenyl analog (CAS 52392-73-1) or either mono-chlorinated regioisomer (CAS 33866-48-7 or 64047-49-0) would eliminate the bis-para-chloro pharmacophore signature that distinguishes this compound within the diarylisoxazole class. In procurement contexts where the bis-4-chlorophenyl substitution pattern is a required structural parameter—such as structure–activity relationship (SAR) expansion studies, patent exemplification, or fragment-based library screening—generic replacement with a non-chlorinated or mono-chlorinated isoxazole is not chemically equivalent and would confound experimental outcomes.

Quantitative Evidence Guide: Bis(4-chlorophenyl)-1,2-oxazol-5-amine vs. Closest Analogs and In-Class Comparators


Computed Lipophilicity (XLogP3) Differentiation: Bis(4-chlorophenyl)-1,2-oxazol-5-amine vs. Unsubstituted 3,4-Diphenylisoxazol-5-amine

Bis(4-chlorophenyl)-1,2-oxazol-5-amine exhibits a computed XLogP3 of 4.6 [1], which is substantially higher than the XLogP3 of the unsubstituted parent 3,4-diphenylisoxazol-5-amine (predicted ~3.0 based on fragment contributions). This logP elevation of approximately 1.6 units is attributable to the dual para-chloro substitution and carries implications for passive membrane permeability and compound partitioning in biological assays. For context, the 3,4-diaryl-5-aminoisoxazole class benchmark compounds 11a and 13a (bearing methoxy-substituted rings) exhibit lower calculated lipophilicities consistent with their more polar pharmacophores [2].

Lipophilicity Drug-likeness Physicochemical property prediction Permeability

Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count: Differentiation from Mono-Chlorinated and Methoxy-Substituted Analogs

The compound has a computed TPSA of 52.1 Ų and one hydrogen bond donor (HBD = 1, the 5-NH₂) [1]. This TPSA value is identical to the unsubstituted 3,4-diphenyl analog and both mono-chlorinated regioisomers, confirming that the 5-aminoisoxazole core—not aryl substitution—dominates polar surface area. However, the HBD count of 1 differentiates this compound from N-alkylated or N-acetylated 5-aminoisoxazole derivatives, where HBD is reduced to 0, potentially altering solubility and target engagement profiles [2]. The dual chloro substitution on rings A and B also distinguishes this compound from typical CA-4 mimetics that require a 3,4,5-trimethoxyphenyl ring A for optimal tubulin binding, suggesting a distinct SAR trajectory [3].

TPSA Hydrogen bonding Blood-brain barrier penetration Drug-likeness filters

Class-Level Tubulin Polymerization Inhibitory Activity: Projection from 3,4-Diaryl-5-aminoisoxazole Benchmark Data

While no tubulin polymerization IC₅₀ value has been published for Bis(4-chlorophenyl)-1,2-oxazol-5-amine specifically, the 3,4-diaryl-5-aminoisoxazole scaffold class has been validated as a tubulin polymerization inhibitor class. The benchmark compounds 11a and 13a inhibited tubulin polymerization with IC₅₀ values of 1.8 μM and 2.1 μM, respectively, comparable to Combretastatin A-4 (CA-4) in the same assay system [1]. Both compounds also demonstrated cytotoxic activity against five human cancer cell lines with IC₅₀ values in the low micromolar range and induced G2/M cell cycle arrest at 0.1–1.0 μM [1]. In a related study, 3,4-diarylisoxazole analogs 43 and 45 showed selective cytotoxicity and antitubulin inhibition, slowing tumor growth by 66–74% in mouse xenograft models, slightly exceeding the efficacy of CA-4 phosphate [2]. The 5-aminoisoxazole bridge in these compounds is essential for activity: SAR studies demonstrated that an unsubstituted 5-amino group and a cis-restricted biaryl geometry are required for potent antiproliferative effects [3]. Extrapolation of these class-level findings to the target compound must be performed with caution: the bis-4-chlorophenyl substitution pattern has not been explicitly tested in published tubulin polymerization assays and may alter potency relative to the methoxy-substituted benchmarks.

Tubulin polymerization inhibition Antimitotic activity Colchicine binding site G2/M cell cycle arrest

Patent Landscape Relevance: Amino-Substituted Isoxazoles as Mitotic Checkpoint Inhibitors (Bayer Pharma AG, EP2977375A1 / EP3172204A1)

The Bayer Pharma patent family (EP2977375A1, published 2016-01-27; EP3172204A1, published 2017-05-31) claims amino-substituted isoxazole compounds of general formula (I), including 3,4-diaryl-substituted variants, as inhibitors of the spindle assembly checkpoint (mitotic checkpoint) for the treatment of neoplasms [1]. The patent's Markush structure encompasses compounds where R1 and R2 can represent optionally substituted phenyl groups, and the isoxazole 5-position bears an amino-containing group. The bis(4-chlorophenyl) substitution pattern falls within the claimed structural scope. These compounds are distinguished from prior Mps1 kinase inhibitors (e.g., WO 2012/080230) by acting on the mitotic checkpoint without direct Mps1 kinase inhibition [1]. The patent exemplifies specific compounds with activity in cellular spindle assembly checkpoint assays, though Bis(4-chlorophenyl)-1,2-oxazol-5-amine itself is not explicitly named as a preferred example. The broader patent literature also includes Synta Pharmaceuticals' WO 2006/023441, which claims isoxazole derivatives as tubulin polymerization inhibitors for proliferative disorders [2], further establishing the commercial relevance of this scaffold.

Mitotic checkpoint Spindle assembly checkpoint Mps1 kinase Patent prior art Cancer therapeutics

Supply Chain Provenance and Purity Benchmarking: Bis(4-chlorophenyl)-1,2-oxazol-5-amine vs. In-Class Analogs from Commercial Vendors

The target compound is available from multiple independent vendors with documented purity specifications. Enamine (EN300-60190) lists the compound at 95% purity with molecular weight 305.1587 . Leyan supplies the compound (Product No. 2002171) at ≥95% purity . A2B Chem (Cat# AV56288) also lists the compound as an organic building block . By comparison, the unsubstituted analog 3,4-diphenylisoxazol-5-amine (CAS 52392-73-1) is also available at 95% purity from multiple sources, while the mono-chlorinated analog 3-(4-chlorophenyl)isoxazol-5-amine (CAS 33866-48-7) is more widely stocked . The bis-4-chlorophenyl compound has a narrower vendor base, suggesting it occupies a more specialized niche in research supply chains. No analytical certificates of analysis (CoA) with batch-specific purity data were publicly accessible at the time of this search, and users should request CoA documentation directly from suppliers.

Research chemical supply Building block purity Vendor comparison Procurement specification

Evidence-Backed Research and Industrial Application Scenarios for Bis(4-chlorophenyl)-1,2-oxazol-5-amine Procurement


SAR Expansion of Tubulin-Targeting 3,4-Diaryl-5-aminoisoxazole Series: Probing the Effect of Bis-para-Chloro Substitution on Antiproliferative Potency

The validated class-level tubulin polymerization IC₅₀ range of 1.8–2.1 μM for methoxy-substituted 3,4-diaryl-5-aminoisoxazoles [1] provides a quantitative baseline against which the bis-4-chlorophenyl analog can be compared. Procurement of this compound enables systematic exploration of how replacement of electron-donating methoxy groups with electron-withdrawing chloro substituents on both aryl rings affects: (i) tubulin polymerization inhibitory potency, (ii) cytotoxicity against cancer cell lines, (iii) cell cycle distribution (G2/M arrest), and (iv) colchicine-site binding affinity. The elevated XLogP3 of 4.6 [2] relative to methoxy-substituted benchmarks also allows investigation of lipophilicity–activity relationships within this scaffold.

Fragment-Based or DNA-Encoded Library (DEL) Screening Featuring Halogenated Diarylisoxazole Building Blocks

The bis-4-chlorophenyl substitution pattern introduces dual halogen atoms that can engage in halogen bonding interactions with target proteins—a feature absent in non-halogenated 3,4-diarylisoxazole analogs. Combined with the 5-NH₂ handle (HBD = 1, TPSA = 52.1 Ų) [2] that permits further derivatization, this compound serves as a versatile building block for library synthesis. Its availability from Enamine (EN300-60190) , a major supplier of screening compounds, facilitates integration into high-throughput screening workflows. The computed drug-likeness parameters (MW 305.2, XLogP3 4.6, no Lipinski violations) [2] make it a suitable entry point for hit-to-lead optimization.

Mitotic Checkpoint Inhibitor Lead Generation: Exploring the Bayer EP2977375A1 Patent Chemical Space

The Bayer patent family (EP2977375A1/EP3172204A1) [3] establishes the commercial relevance of amino-substituted isoxazoles as spindle assembly checkpoint inhibitors for oncology applications. The bis(4-chlorophenyl) substitution pattern is structurally encompassed within the patent's Markush claims, making this compound a relevant tool for: (i) preparing patent exemplification compounds for freedom-to-operate analysis, (ii) generating comparative biological data against explicitly claimed examples, and (iii) exploring chemical space around the claimed scaffold for novel intellectual property generation. The distinct mechanism—mitotic checkpoint inhibition without direct Mps1 kinase targeting—differentiates this class from earlier Mps1-directed programs [3].

Physicochemical Reference Standard for Chlorinated Diarylisoxazole Method Development

With its well-defined computed properties (MW 305.2, XLogP3 4.6, TPSA 52.1 Ų, HBD 1, Rotatable Bond Count 2) [2] and dual aromatic chloro substituents, Bis(4-chlorophenyl)-1,2-oxazol-5-amine can serve as a physicochemical reference standard for developing and validating chromatographic methods (e.g., reversed-phase HPLC method development for halogenated heterocycles) and for calibrating computational logP or permeability prediction models within the diarylisoxazole chemical space. The compound's intermediate lipophilicity (XLogP3 4.6) positions it as a useful midpoint standard between more polar (methoxy-substituted, XLogP3 ~2–3) and more lipophilic (poly-halogenated) diarylisoxazole analogs.

Quote Request

Request a Quote for Bis(4-chlorophenyl)-1,2-oxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.